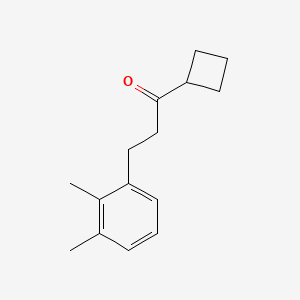

Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone

Description

Properties

IUPAC Name |

1-cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O/c1-11-5-3-6-13(12(11)2)9-10-15(16)14-7-4-8-14/h3,5-6,14H,4,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPVFPDAHLIWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2CCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644660 | |

| Record name | 1-Cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-45-8 | |

| Record name | 1-Cyclobutyl-3-(2,3-dimethylphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclobutyl-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone typically involves the use of cyclobutyl and 2,3-dimethylphenyl precursors. One common method is the Friedel-Crafts acylation reaction, where cyclobutyl ketone is reacted with 2,3-dimethylphenyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or alcohols, depending on the oxidizing agent used.

Reduction: Reduction of this ketone can yield secondary alcohols. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.

Major Products:

Oxidation: Carboxylic acids or alcohols.

Reduction: Secondary alcohols.

Substitution: Various substituted ketones or alcohols.

Scientific Research Applications

Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone is utilized in several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving ketones.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the cyclobutyl and 2,3-dimethylphenyl groups can interact with hydrophobic pockets in proteins, affecting their conformation and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Based Ketones

a) Cyclobutyl 2,3-Dimethylphenyl Ketone

- Molecular Formula : Likely C₁₃H₁₆O (estimated).

- Shorter chain length may lower solubility in polar solvents compared to the target compound .

b) 3-Chlorophenyl Cyclobutyl Ketone

- Structure : Cyclobutyl group attached to a 3-chlorophenyl ring.

- Key Differences :

c) Cyclobutyl 2-(Thiomorpholinomethyl)phenyl Ketone (CAS: 898782-54-2)

- Structure : Cyclobutyl ketone with a thiomorpholine (sulfur-containing) substituent.

- Key Differences :

Cyclic Ketones with Different Ring Sizes

a) 2-Methylcyclohexanone

- Structure : Six-membered cyclohexane ring with a methyl substituent.

- Key Differences: Reduced ring strain compared to cyclobutane, leading to higher thermal stability. Larger ring size allows for more conformational flexibility, affecting reaction pathways (e.g., enolate formation) .

b) 2,2-Dimethylcyclohexanone

Aromatic Substituent Variants

a) 2,3-Difluorophenyl Cyclopropyl Ketone (CAS: 1609347-18-3)

- Structure : Cyclopropane ring attached to a 2,3-difluorophenyl group.

- Key Differences :

b) Phenyl 2-Bromo-2-(3-Butylcyclobutylidene)acetate

- Structure : Cyclobutylidene (unsaturated cyclobutane) core with bromine and ester groups.

- Key Differences :

Research Findings and Implications

- Synthetic Accessibility : Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone is synthesized via methods similar to other cyclobutane derivatives (e.g., [2+2] cycloadditions), but its ethyl spacer and bulky aryl group may necessitate optimized purification steps (e.g., silica gel chromatography) .

- Reactivity Trends: Cyclobutane’s ring strain enhances reactivity in ring-opening or rearrangement reactions compared to cyclohexanones . Dimethylphenyl’s electron-donating groups deactivate the ketone toward nucleophilic attacks relative to halogenated analogs .

- Physicochemical Properties: The ethyl chain likely improves solubility in nonpolar solvents compared to shorter-chain analogs. Steric effects from the dimethylphenyl group may hinder crystallization, resulting in oily consistency (observed in related compounds) .

Biological Activity

Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone is a compound of significant interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H20O

- Functional Groups : Contains a ketone group and a cyclobutyl ring attached to a 2-(2,3-dimethylphenyl)ethyl chain.

The structural uniqueness of this compound influences its reactivity and interactions with biological targets. The presence of the ketone functional group enhances its chemical reactivity, making it a valuable intermediate in organic synthesis and a candidate for pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism of action involves:

- Enzyme Interaction : The ketone group can form hydrogen bonds with active sites of enzymes, modulating their activity.

- Hydrophobic Interactions : The cyclobutyl and 2,3-dimethylphenyl groups can interact with hydrophobic pockets in proteins, influencing their conformation and function.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for further pharmacological studies.

- Analgesic Properties : Investigated for its analgesic effects in various models.

- Interaction with Biomolecules : Demonstrated potential interactions with various biomolecules that could lead to therapeutic applications.

Applications in Medicinal Chemistry

This compound is being explored for various applications in medicinal chemistry:

- Drug Development : It serves as a precursor for synthesizing new therapeutic agents targeting inflammatory diseases .

- Organic Synthesis : Utilized as an intermediate in the synthesis of complex organic molecules, particularly those with potential biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential therapeutic applications of this compound:

- Enzyme-Catalyzed Reactions : Research has shown that this compound can participate in enzyme-catalyzed reactions involving ketones, which are crucial for understanding its biochemical pathways.

- Pharmacological Screening : In vitro studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties .

- Comparative Studies : Comparative analysis with structurally similar compounds (e.g., cyclobutyl 2-(3,4-dimethylphenyl)ethyl ketone) has revealed variations in biological activity based on the substitution patterns on the aromatic ring.

Summary Table of Biological Activities

Q & A

Q. What are the established synthetic routes for Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone, and how are reaction parameters optimized?

Methodological Answer: The compound is commonly synthesized via Friedel-Crafts acylation. Cyclobutanone reacts with a substituted benzoyl chloride (e.g., 2,3-dimethylphenylacetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key optimizations include:

- Temperature control : Maintaining 0–5°C to minimize side reactions like over-acylation or ring-opening of the cyclobutyl group.

- Catalyst stoichiometry : A 1:1 molar ratio of AlCl₃ to acyl chloride ensures efficient activation.

- Solvent selection : Dichloromethane or nitrobenzene enhances electrophilic substitution. Post-reaction, quenching with ice-water followed by column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Yields typically range from 65–80% .

Table 1: Representative Synthetic Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0–5 | 75 |

| FeCl₃ | Toluene | 25 | 60 |

Q. How do structural features (cyclobutyl ring, dimethylphenyl group) influence the compound’s reactivity?

Methodological Answer:

- Cyclobutyl ring : The strained four-membered ring increases susceptibility to ring-opening under acidic or thermal conditions, necessitating mild reaction environments for stability .

- Dimethylphenyl group : Electron-donating methyl groups at the 2,3-positions enhance steric hindrance, slowing nucleophilic substitution at the phenyl ring but stabilizing carbocation intermediates in electrophilic reactions . Comparative studies with analogs (e.g., cyclopentyl or unsubstituted phenyl derivatives) reveal reduced reactivity in nucleophilic aromatic substitution due to steric effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Methodological Answer: Discrepancies in NMR or MS data often arise from impurities or isomerization. To address this:

- High-resolution MS (HRMS) : Confirm molecular formula (e.g., C₁₄H₁₈O) with <2 ppm error.

- 2D NMR (COSY, HSQC) : Assign stereochemistry and detect minor isomers. For example, NOESY can distinguish between ortho and para methyl group orientations .

- Dynamic NMR : Monitor ring puckering of the cyclobutyl group at variable temperatures to identify conformational flexibility .

Q. What strategies are used to evaluate the compound’s pharmacological potential?

Methodological Answer:

- In vitro assays : Screen for enzyme inhibition (e.g., cytochrome P450) or receptor binding using fluorescence polarization or SPR (surface plasmon resonance).

- Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to assess oxidative degradation pathways .

- Structure-activity relationship (SAR) : Compare with fluorinated or hydroxylated analogs (e.g., fluoro-hydroxy ketones in ) to identify key pharmacophores.

Table 2: Biological Activity Comparison

| Derivative | Target Enzyme IC₅₀ (μM) | Metabolic Half-life (h) |

|---|---|---|

| Parent compound | 12.3 ± 1.2 | 2.5 |

| 4-Fluoro analog | 8.9 ± 0.8 | 4.1 |

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking studies (AutoDock Vina) : Model binding to protein active sites (e.g., kinase domains) using the cyclobutyl group as a rigid scaffold.

- MD simulations (GROMACS) : Simulate 100-ns trajectories to assess stability of ligand-protein complexes.

- QSAR models : Corrogate substituent effects (e.g., methyl vs. chloro groups) on bioactivity using Hammett σ constants or logP values .

Data Contradiction Analysis

Q. Why do yields vary significantly between batch and continuous-flow syntheses?

Methodological Answer: Batch processes often suffer from heat/mass transfer limitations, leading to side reactions (e.g., dimerization). Continuous-flow systems improve mixing and temperature uniformity, achieving >85% purity . Validate via:

- HPLC tracking : Monitor intermediate formation at different flow rates.

- DoE (Design of Experiments) : Optimize parameters (residence time, catalyst loading) using response surface methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.